Molecular Structure Analysis of (2,5-Dimethoxyphenyl)acetyl chloride
Molecular Structure Analysis of (2,5-Dimethoxyphenyl)acetyl chloride
The following technical guide details the molecular structure analysis of (2,5-Dimethoxyphenyl)acetyl chloride , a critical electrophilic intermediate in the synthesis of phenethylamine-based pharmaceuticals and isoquinoline alkaloids.
This guide is structured for researchers requiring high-fidelity characterization protocols, emphasizing the handling of hydrolytically unstable acid chlorides.
CAS: 52711-92-9 | Formula: C₁₀H₁₁ClO₃ | MW: 214.65 g/mol [1][2][3]
Executive Technical Summary
(2,5-Dimethoxyphenyl)acetyl chloride is a highly reactive acylating agent derived from 2,5-dimethoxyphenylacetic acid.[3] Its structural significance lies in the 2,5-dimethoxy substitution pattern , which creates a unique electronic environment on the benzene ring—activating the ortho/para positions relative to the methoxy groups while imposing steric constraints on the acetyl chloride tail.[3]
For drug development professionals, this molecule is a "gateway electrophile." It is primarily used to introduce the 2,5-dimethoxybenzyl motif into amine scaffolds (via amidation) or aromatic systems (via Friedel-Crafts acylation).[3] However, its analysis is complicated by its rapid hydrolysis to the parent acid upon exposure to atmospheric moisture. Therefore, direct analysis is often flawed; derivatization is the gold standard for validation.
Molecular Architecture & Reactivity
The molecule consists of a phenyl ring substituted at positions 2 and 5 with electron-donating methoxy (-OCH₃) groups.[3] Position 1 holds the acetyl chloride moiety (-CH₂COCl).[3]
Electronic Effects
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Methoxy Donors: The oxygen atoms at C2 and C5 push electron density into the ring via resonance (+M effect).[3] This makes the aromatic ring electron-rich, potentially susceptible to side reactions (e.g., self-acylation) if Lewis acids are present during storage.[3]
-
Acyl Chloride Electrophile: The carbonyl carbon is highly electrophilic due to the inductive withdrawal of the chlorine atom and the carbonyl oxygen.[3]
-
The Methylene Insulator: The -CH₂- group effectively insulates the carbonyl from the resonance effects of the ring, maintaining the high reactivity of the acid chloride similar to aliphatic analogs.[3]
Visualization: Reactivity Logic
The following diagram illustrates the core reactivity nodes of the molecule.
Figure 1: Functional decomposition of (2,5-Dimethoxyphenyl)acetyl chloride showing the isolation of the reactive center from the aromatic ring.[3]
Analytical Characterization Strategy
Due to the compound's moisture sensitivity, standard "dilute and shoot" LC-MS methods often yield false negatives (detecting only the hydrolyzed acid).[3] The following protocols ensure data integrity.
A. Infrared Spectroscopy (FT-IR)
IR is the fastest method to confirm the presence of the acid chloride functionality intact, distinguishing it from the carboxylic acid.[3]
| Functional Group | Wavenumber (cm⁻¹) | Diagnostic Feature |
| C=O[3][4] Stretch (Acid Chloride) | 1790 – 1815 | Sharp, intense band. Significantly higher frequency than the acid (~1710 cm⁻¹) or ester (~1740 cm⁻¹).[3] |
| C-O-C Stretch (Methoxy) | 1230 – 1270 | Strong asymmetric stretch characteristic of aryl alkyl ethers.[3] |
| C-H Stretch (Aromatic) | 2835 – 2960 | Multiple weak bands; methoxy C-H often appears lower than typical alkyl C-H.[3] |
Protocol Note: Samples must be run as a neat liquid film between NaCl/KBr plates or using an ATR accessory with a diamond crystal. Do not use alcohols for cleaning the crystal before analysis.[3]
B. Nuclear Magnetic Resonance (NMR)
NMR provides definitive structural proof.[3] Solvents must be anhydrous (e.g., CDCl₃ stored over molecular sieves) to prevent in-tube hydrolysis.[3]
¹H NMR (400 MHz, CDCl₃) – Predicted Shifts:
-
δ 3.75 & 3.78 ppm (s, 6H): Two distinct singlets for the methoxy groups (2-OMe and 5-OMe are chemically non-equivalent due to the side chain).[3]
-
δ 4.15 ppm (s, 2H): Methylene protons (-CH₂-COCl).[3] Note: This is downfield shifted by ~0.5 ppm compared to the parent acid (-CH₂-COOH) due to the strong deshielding of the Cl.[3]
-
δ 6.70 – 6.90 ppm (m, 3H): Aromatic protons showing 1,2,4-substitution coupling patterns.
¹³C NMR (100 MHz, CDCl₃) – Key Signals:
C. Mass Spectrometry (GC-MS) & Derivatization
Direct GC-MS of acid chlorides is risky; the high temperature of the injector port and column bleed can cause degradation.[3] Derivatization to the methyl ester is the required self-validating protocol. [3]
Protocol: Methanolysis Derivatization
-
Aliquot: Take 50 µL of the acid chloride sample.
-
Quench: Add to 500 µL of anhydrous Methanol (MeOH).
-
Reaction: R-COCl + MeOH → R-COOMe + HCl[3]
-
-
Incubate: Vortex for 30 seconds. The reaction is instantaneous and exothermic.[3]
-
Analyze: Inject 1 µL of the solution into the GC-MS.
Interpretation:
-
You are looking for Methyl (2,5-dimethoxyphenyl)acetate .[3]
-
Molecular Ion (M⁺): m/z 210.[3]
-
Absence of Chloride: The isotope pattern for Chlorine (3:1 ratio of M:M+2) will be absent, confirming the transformation to the ester.[3]
Fragmentation Pathway (EI, 70eV)
If direct analysis is attempted (or to understand the ester fragmentation), the pathway follows a specific cleavage logic driven by the stability of the benzylic cation.[3]
Figure 2: Electron Ionization (EI) fragmentation pathway.[3] The base peak is typically the benzyl cation (m/z 151) due to resonance stabilization by the methoxy groups.[3]
Quality Control & Stability Management
The primary impurity in (2,5-Dimethoxyphenyl)acetyl chloride is (2,5-Dimethoxyphenyl)acetic acid (CAS: 1758-25-4), formed via hydrolysis.[3]
Quantitative Assessment via HPLC
To quantify purity, convert the acid chloride entirely to the methyl ester (as described above) or the amide (using excess diethylamine).[3]
-
Stationary Phase: C18 Reverse Phase.
-
Mobile Phase: Acetonitrile/Water (0.1% Formic Acid).[3]
-
Detection: UV at 280 nm (aromatic absorption).[3]
-
Logic: Any peak matching the retention time of the underivatized acid indicates the sample had already hydrolyzed prior to derivatization.[3]
Storage Protocols
-
Temperature: 2–8°C.[3]
-
Atmosphere: Argon or Nitrogen blanket is mandatory.[3]
-
Container: Teflon-lined caps.[3] Do not use standard rubber septa as HCl fumes can degrade them, leading to moisture ingress.
References
-
Sigma-Aldrich. (2,5-Dimethoxyphenyl)acetyl chloride Product Specification & Safety Data Sheet. Retrieved from [3]
-
National Institute of Standards and Technology (NIST). Mass Spectral Library: Benzeneacetic acid, 2,5-dimethoxy-, methyl ester (Derivatization Product Data). Retrieved from
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.
- Chemical Weapons Convention (CWC) Analytical Procedures.Recommended operating procedures for analysis in the verification of chemical disarmament (2011 Edition).
-
Santa Cruz Biotechnology. (2,5-Dimethoxyphenyl)acetyl chloride Properties and Applications. Retrieved from [3]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. (2,5-Dimethoxyphenyl)acetyl chloride | CAS 52711-92-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Synthesis of 2,5-Dimethoxyphenylacetic Acid, and the corresponding aldehyde, alcohol and ethyl ester - [www.rhodium.ws] [chemistry.mdma.ch]
